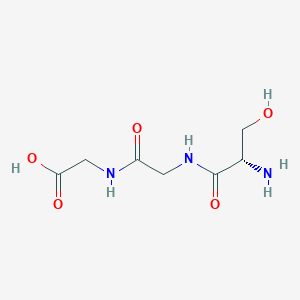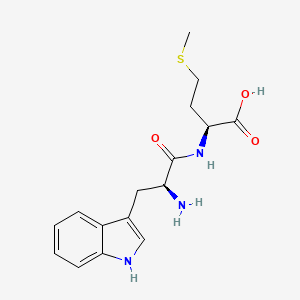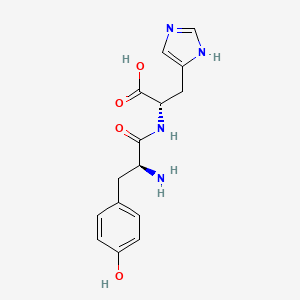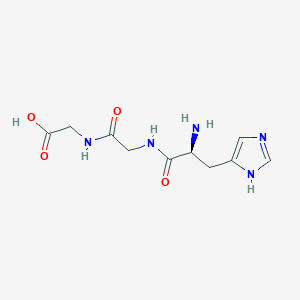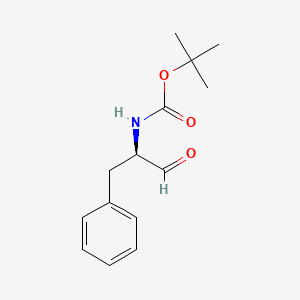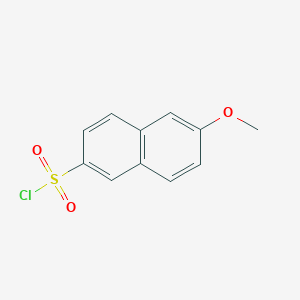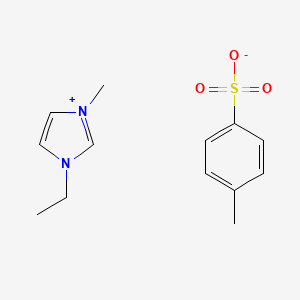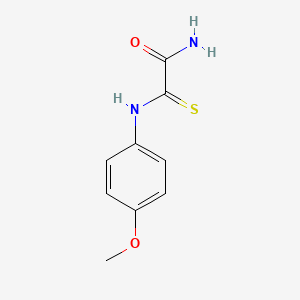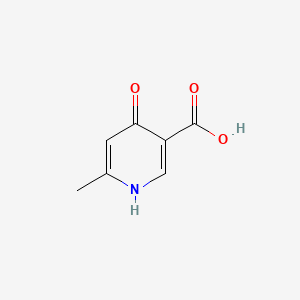![molecular formula C11H11N3O B1337448 4-[(3-Aminopyridin-2-yl)amino]phenol CAS No. 78750-68-2](/img/structure/B1337448.png)
4-[(3-Aminopyridin-2-yl)amino]phenol
Übersicht
Beschreibung
The compound "4-[(3-Aminopyridin-2-yl)amino]phenol" is an intermediate in the synthesis of potential antitumor agents, such as ABT-751. It is derived from the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by a reduction process to convert the nitro group to an amino group. This compound is part of a class of compounds that are of interest due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of "4-[(3-Aminopyridin-2-yl)amino]phenol" involves a two-step process. Initially, 4-aminophenol reacts with 2-chloro-3-nitropyridine to yield "4-(3-nitropyridin-2-ylamino)phenol". This intermediate is then reduced to form "4-[(3-Aminopyridin-2-yl)amino]phenol". Notably, the reduction step employs sodium sulfide in aqueous media, which is a departure from the traditional Pd/C catalytic hydrogenation, offering advantages such as shorter reaction times and simplified operation .
Molecular Structure Analysis
The molecular structure of "4-[(3-Aminopyridin-2-yl)amino]phenol" has been elucidated using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system within the Cc space group. The crystallographic parameters include a = 10.688(2) Å, b = 14.2181(18) Å, c = 7.9836(15) Å, and β = 125.801(7)°. The intermolecular hydrogen bonds, specifically N–H–O and O–H–N, play a crucial role in stabilizing the crystal structure .
Chemical Reactions Analysis
While the specific chemical reactions of "4-[(3-Aminopyridin-2-yl)amino]phenol" are not detailed in the provided papers, the compound's amino groups suggest that it could participate in various chemical reactions typical of amines. These might include forming amides, Schiff bases, or undergoing electrophilic substitution reactions, which are common in the synthesis of pharmaceuticals and other organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[(3-Aminopyridin-2-yl)amino]phenol" are not extensively discussed in the provided papers. However, the crystalline nature and the molecular structure suggest that the compound has specific intermolecular interactions that could influence its melting point, solubility, and stability. The presence of both amino and phenol functional groups indicates that the compound could exhibit both basic and acidic properties, respectively, which could be relevant in its reactivity and interaction with biological systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-[(3-Aminopyridin-2-yl)amino]phenol serves as an intermediate for the synthesis of potential antitumor agents, such as ABT-751. Its synthesis involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by reduction. This compound, along with its nitropyridine counterpart, has been structurally characterized through single-crystal X-ray diffraction, highlighting the stabilizing effects of intermolecular hydrogen bonds (Cao et al., 2011).
Chemical Properties and Applications
The oxidative polycondensation of 4-aminopyridine has been explored, producing oligomers with applications ranging from antimicrobial activities to material science. This research has expanded the understanding of 4-aminopyridine derivatives, including 4-[(3-Aminopyridin-2-yl)amino]phenol, by examining their structural properties, molecular weights, and potential for forming Schiff base oligomers and metal complexes (Kaya & Koyuncu, 2003).
Antimicrobial Activities
Derivatives of 4-aminopyridine, such as 4-[(3-Aminopyridin-2-yl)amino]phenol, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against various microorganisms, demonstrating the potential of 4-aminopyridine derivatives in the development of new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Eigenschaften
IUPAC Name |
4-[(3-aminopyridin-2-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-7,15H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKIMNUBAYDJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446053 | |
| Record name | 4-[(3-aminopyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Aminopyridin-2-yl)amino]phenol | |
CAS RN |
78750-68-2 | |
| Record name | 4-[(3-Amino-2-pyridinyl)amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78750-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-aminopyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

